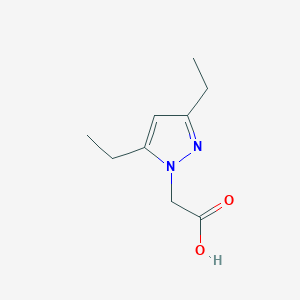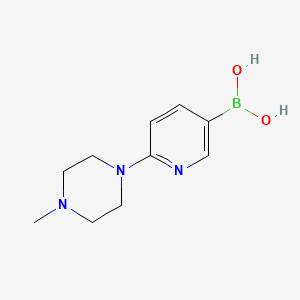![molecular formula C9H13Br2N3O2 B1454760 1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- CAS No. 1262197-67-0](/img/structure/B1454760.png)
1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-
Overview
Description
“1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-” is a chemical compound. It is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves reactions with butyllithium at low temperatures, and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C2HBr2N3 . The structure includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium (in diethyl ether or tetrahydrofuran at low temperatures) at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.86, a melting point of 201°C, and a predicted boiling point of 364.8±25.0°C . It is a solid at room temperature and has a density of 2.620 .Scientific Research Applications
Drug Discovery
Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
Triazoles play a significant role in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
In the field of polymer chemistry, triazoles have been used extensively . Their high chemical stability and strong dipole moment make them ideal for various applications .
Supramolecular Chemistry
Triazoles are also used in supramolecular chemistry . Their ability to accommodate a broad range of substituents around the core structures paves the way for the construction of diverse novel bioactive molecules .
Bioconjugation
Triazoles have applications in bioconjugation . They are used to create connections between two molecules, which can be useful in various biological applications .
Chemical Biology
In chemical biology, triazoles are used due to their versatile applications . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Fluorescent Imaging
Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging applications .
Materials Science
Lastly, triazoles have found applications in materials science . They are used in the synthesis of various materials due to their high chemical stability and strong dipole moment .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,5-dibromo-1-[2-(oxan-2-yloxy)ethyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2N3O2/c10-8-12-9(11)14(13-8)4-6-16-7-3-1-2-5-15-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDXIPKLLCLUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C(=NC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)









![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)